![molecular formula C14H22NO4P B12609144 N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine CAS No. 918794-07-7](/img/structure/B12609144.png)
N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine is a compound with the molecular formula C14H22NO4P It is a phosphorylated amino acid derivative, which combines the structural features of an ethoxy group, a phenyl group, and L-isoleucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine typically involves the reaction of L-isoleucine with ethoxy(phenyl)phosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and solvents is essential to achieve a high yield and purity of the final product. The product is typically purified by recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoryl derivatives.
Applications De Recherche Scientifique
N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of flame-retardant materials and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyldiphenylphosphinate: Similar in structure but lacks the amino acid moiety.
Diphenylphosphinic acid ethyl ester: Another related compound with similar functional groups.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine is unique due to the presence of the L-isoleucine moiety, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other phosphorylated compounds that do not contain amino acids.
Propriétés
Numéro CAS |
918794-07-7 |
|---|---|
Formule moléculaire |
C14H22NO4P |
Poids moléculaire |
299.30 g/mol |
Nom IUPAC |
(2S,3S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C14H22NO4P/c1-4-11(3)13(14(16)17)15-20(18,19-5-2)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3,(H,15,18)(H,16,17)/t11-,13-,20?/m0/s1 |
Clé InChI |
WAPDNYVULFYVRM-TXKAJSCZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)OCC |
SMILES canonique |
CCC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


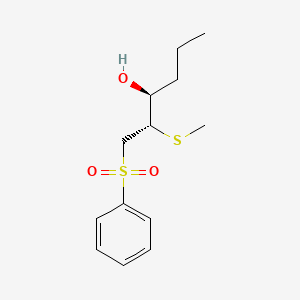
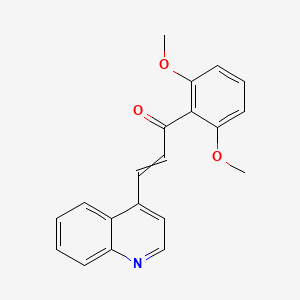
![Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-](/img/structure/B12609069.png)

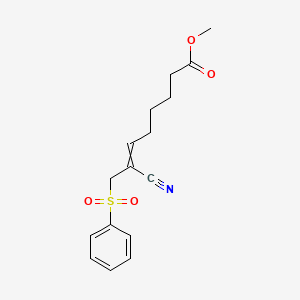
![N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine](/img/structure/B12609074.png)
![(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B12609075.png)
![Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-](/img/structure/B12609087.png)
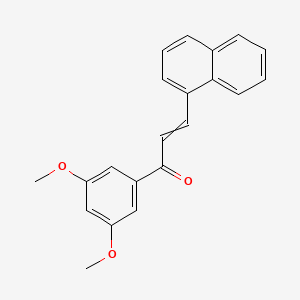
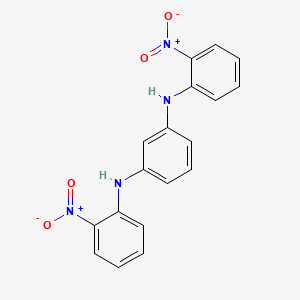
![4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12609110.png)
![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)
![Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12609113.png)
![(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12609134.png)
